molecular formula C15H17N3O2 B5503851 N-butyl-3-pyrimidin-2-yloxybenzamide

N-butyl-3-pyrimidin-2-yloxybenzamide

Cat. No.: B5503851
M. Wt: 271.31 g/mol
InChI Key: VUDPLPCNVBGRMW-UHFFFAOYSA-N
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Description

N-butyl-3-pyrimidin-2-yloxybenzamide is a benzamide derivative featuring a pyrimidine ring linked via an ether oxygen to a benzamide backbone, with an n-butyl substituent.

Properties

IUPAC Name

N-butyl-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-3-8-16-14(19)12-6-4-7-13(11-12)20-15-17-9-5-10-18-15/h4-7,9-11H,2-3,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDPLPCNVBGRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-pyrimidin-2-yloxybenzamide typically involves the reaction of 3-hydroxybenzamide with N-butylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-pyrimidin-2-yloxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-butyl-3-pyrimidin-2-yloxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-butyl-3-pyrimidin-2-yloxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and microbial processes. For example, it can inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence () lists three pyridine derivatives, which differ significantly in structure and functional groups from N-butyl-3-pyrimidin-2-yloxybenzamide. However, key comparisons can be drawn based on molecular features, pricing, and commercial availability.

2.1 Structural and Functional Group Differences
Compound Name Core Structure Functional Groups Molecular Weight (g/mol)
This compound Benzamide + pyrimidine ether Pyrimidinyloxy, n-butyl, benzamide Not provided in evidence
N-(2-Bromopyridin-3-yl)pivalamide Pyridine + pivalamide Bromo, pivalamide 299.13
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol Pyridine + propargyl alcohol Benzyloxy, propargyl alcohol 255.29
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine Pyridine + ether chains Benzyloxy, ethoxy 345.38
  • Key Observations :
    • Pyrimidine vs. Pyridine : this compound contains a pyrimidine ring (6-membered, two nitrogen atoms), while the compounds in feature pyridine (6-membered, one nitrogen). Pyrimidines generally exhibit higher polarity and hydrogen-bonding capacity, influencing bioavailability and target binding .
    • Substituent Diversity : The n-butyl group in the target compound may enhance lipophilicity compared to the bromo or benzyloxy groups in the listed pyridine derivatives.
2.2 Commercial Availability and Pricing

The compounds in are commercially available in gram-scale quantities with significant price variations:

Compound Name Catalog Number Price (USD) for 1g Price (USD) for 25g
N-(2-Bromopyridin-3-yl)pivalamide HB028 400 4800
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol HB029 320 3200
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine HB030 480 4800
  • Implications for this compound: The absence of commercial data for the target compound suggests it may be a novel or niche research chemical, unlike the more readily available pyridine derivatives. Higher molecular complexity (pyrimidine + benzamide) could result in elevated synthesis costs compared to simpler pyridine analogs.

Limitations and Knowledge Gaps

  • The evidence provided lacks data on this compound’s physicochemical properties (e.g., solubility, logP) or biological activity.
  • Direct comparisons are hindered by structural dissimilarities (pyrimidine vs. pyridine cores) and absent pharmacological data.

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